Cas no 2091607-07-5 (Methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate)

Methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate structure
2091607-07-5 structure
Product name:Methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate
CAS No:2091607-07-5
MF:C10H12ClN3O2
Molecular Weight:241.674180984497
CID:5722908
PubChem ID:121204766

Methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • starbld0014353
    • methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate
    • F1907-8829
    • 2091607-07-5
    • AKOS026713115
    • 3-Azetidinecarboxylic acid, 1-(6-chloro-2-methyl-4-pyrimidinyl)-, methyl ester
    • Methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate
    • インチ: 1S/C10H12ClN3O2/c1-6-12-8(11)3-9(13-6)14-4-7(5-14)10(15)16-2/h3,7H,4-5H2,1-2H3
    • InChIKey: MQSGWAAPEJGBSC-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=NC(C)=N1)N1CC(C(=O)OC)C1

計算された属性

  • 精确分子量: 241.0618043g/mol
  • 同位素质量: 241.0618043g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 271
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.3Ų
  • XLogP3: 1.7

じっけんとくせい

  • 密度みつど: 1.353±0.06 g/cm3(Predicted)
  • Boiling Point: 363.4±42.0 °C(Predicted)
  • 酸度系数(pKa): 2.29±0.39(Predicted)

Methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
M290171-100mg
Methyl 1-(6-Chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate
2091607-07-5
100mg
$ 95.00 2022-06-04
Life Chemicals
F1907-8829-5g
methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate
2091607-07-5 95%+
5g
$2167.0 2023-09-07
Life Chemicals
F1907-8829-0.25g
methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate
2091607-07-5 95%+
0.25g
$595.0 2023-09-07
Life Chemicals
F1907-8829-10g
methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate
2091607-07-5 95%+
10g
$3034.0 2023-09-07
Life Chemicals
F1907-8829-1g
methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate
2091607-07-5 95%+
1g
$660.0 2023-09-07
TRC
M290171-1g
Methyl 1-(6-Chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate
2091607-07-5
1g
$ 570.00 2022-06-04
TRC
M290171-500mg
Methyl 1-(6-Chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate
2091607-07-5
500mg
$ 365.00 2022-06-04
Life Chemicals
F1907-8829-0.5g
methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate
2091607-07-5 95%+
0.5g
$627.0 2023-09-07
Life Chemicals
F1907-8829-2.5g
methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate
2091607-07-5 95%+
2.5g
$1439.0 2023-09-07

Methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate 関連文献

Methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylateに関する追加情報

Research Briefing on Methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate (CAS: 2091607-07-5)

Methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate (CAS: 2091607-07-5) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique pyrimidine and azetidine moieties, has shown promising potential in various therapeutic applications, particularly in the development of kinase inhibitors and other targeted therapies. The following briefing provides an overview of the latest research findings related to this compound, including its synthesis, biological activity, and potential clinical applications.

Recent studies have focused on the synthesis and optimization of Methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate, with particular emphasis on improving its yield and purity. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that utilizes a palladium-catalyzed cross-coupling reaction, achieving a yield of over 85% and high enantiomeric purity. This advancement is critical for scaling up production and ensuring the compound's suitability for further preclinical and clinical studies.

In terms of biological activity, Methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate has demonstrated potent inhibitory effects against several kinases, including those implicated in cancer and inflammatory diseases. A recent in vitro study revealed that the compound exhibits nanomolar affinity for the JAK2 kinase, a key player in myeloproliferative disorders. These findings suggest that the compound could serve as a lead structure for the development of next-generation JAK2 inhibitors, offering potential therapeutic benefits for patients with conditions such as polycythemia vera and myelofibrosis.

Further investigations into the compound's mechanism of action have employed advanced techniques such as X-ray crystallography and molecular dynamics simulations. These studies have elucidated the binding interactions between Methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate and its target kinases, providing valuable insights for structure-activity relationship (SAR) optimization. For instance, the azetidine ring has been identified as a critical pharmacophore, contributing to the compound's high selectivity and potency.

Beyond its kinase inhibitory properties, Methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate has also been explored for its potential in other therapeutic areas. Preliminary data from a 2024 study indicate that the compound may have applications in neurodegenerative diseases, owing to its ability to modulate neuroinflammatory pathways. However, these findings are still in the early stages, and further in vivo studies are required to validate the compound's efficacy and safety in this context.

In conclusion, Methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate (CAS: 2091607-07-5) represents a promising candidate for drug development, with demonstrated activity against multiple kinase targets and potential applications in oncology and beyond. Continued research efforts are needed to fully explore its therapeutic potential, optimize its pharmacokinetic properties, and advance it through the drug development pipeline. This compound exemplifies the innovative approaches being pursued in chemical biology to address unmet medical needs.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd